molecular formula C9H7ClN2O B12840443 1-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

1-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

Cat. No.: B12840443
M. Wt: 194.62 g/mol
InChI Key: IFSOIXCWXQEUSX-UHFFFAOYSA-N
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Description

1-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone is a heterocyclic compound that features a pyrrolopyridine core with a chlorine atom at the 5-position and an ethanone group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone typically involves the following steps:

    Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-chloropyridine and ethyl acetoacetate under basic conditions.

    Acylation: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolopyridine derivatives depending on the nucleophile used.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

1-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone

InChI

InChI=1S/C9H7ClN2O/c1-5(13)8-6-2-3-11-9(6)12-4-7(8)10/h2-4H,1H3,(H,11,12)

InChI Key

IFSOIXCWXQEUSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CNC2=NC=C1Cl

Origin of Product

United States

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